molecular formula C20H14N6OS3 B2687915 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide CAS No. 671199-59-0

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide

Cat. No. B2687915
CAS RN: 671199-59-0
M. Wt: 450.55
InChI Key: RUZGBXCOBCBJNQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions typically involves studying the reactants, products, and the conditions under which the reaction occurs. Unfortunately, specific details about the chemical reactions involving this compound are not available in the retrieved data .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on the synthesis of derivatives related to this compound to evaluate their antimicrobial efficacy. For instance, new derivatives have been synthesized with the aim of determining their structure-activity relationships and assessing in vitro antibacterial and antifungal activities against various pathogens (Baviskar, Khadabadi, & Deore, 2013). Another study focused on the microwave-assisted synthesis of related structures and their bioactivity evaluation, including antibacterial, antifungal, and antitubercular properties (Shiradkar & Kale, 2006).

Inhibition of Glutaminase and Potential Anticancer Applications

Some research efforts have been dedicated to synthesizing analogs of related compounds to explore their potential as glutaminase inhibitors, a promising target for cancer therapy. These studies have yielded compounds with significant potency and improved drug-like properties (Shukla et al., 2012).

Insecticidal Applications

The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for potential insecticidal applications against pests like the cotton leafworm, indicating the diverse bioactive potential of these compounds (Fadda et al., 2017).

Bioactivity and Molecular Docking Studies

Studies have also explored the bioactivity of compounds with structural similarities, including their interactions with biological targets through molecular docking studies. These research efforts are aimed at discovering new therapeutic agents with potential antimalarial and anticoronavirus activities by utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Safety and Hazards

Safety data sheets provide information about the hazards of a chemical and the necessary safety precautions. Unfortunately, specific safety and hazard information for this compound is not available in the retrieved data .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to determine its safety profile and potential applications .

properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6OS3/c27-16(21-18-22-17(25-30-18)14-9-5-2-6-10-14)12-29-20-24-23-19-26(20)15(11-28-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZGBXCOBCBJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide

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